molecular formula C12H14N2O3 B025128 4-(4,4-DIMETHYL-3-OXOPYRAZOLIDIN-1-YL)BENZOIC ACID CAS No. 107144-30-9

4-(4,4-DIMETHYL-3-OXOPYRAZOLIDIN-1-YL)BENZOIC ACID

Katalognummer: B025128
CAS-Nummer: 107144-30-9
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: RZSMYBKVQYILRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid is a chemical compound with the molecular formula C13H16N2O3 It is known for its unique structure, which includes a pyrazolidinone ring attached to a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid typically involves the reaction of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid methyl ester with hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoic acid moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazolidinone ring and benzoic acid moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrazolidinone ring and benzoic acid moiety makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

107144-30-9

Molekularformel

C12H14N2O3

Molekulargewicht

234.25 g/mol

IUPAC-Name

4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzoic acid

InChI

InChI=1S/C12H14N2O3/c1-12(2)7-14(13-11(12)17)9-5-3-8(4-6-9)10(15)16/h3-6H,7H2,1-2H3,(H,13,17)(H,15,16)

InChI-Schlüssel

RZSMYBKVQYILRO-UHFFFAOYSA-N

SMILES

CC1(CN(NC1=O)C2=CC=C(C=C2)C(=O)O)C

Kanonische SMILES

CC1(CN(NC1=O)C2=CC=C(C=C2)C(=O)O)C

Key on ui other cas no.

107144-30-9

Piktogramme

Irritant; Environmental Hazard

Synonyme

4-(4,4-dimethyl-3-oxo-pyrazolidin-1-yl)-benzoic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.